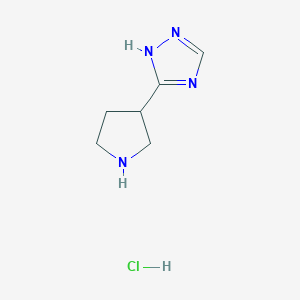

5-ethynyl-1,2-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-ethynyl-1,2-thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .

Chemical Reactions Analysis

Thiazoles, including “5-ethynyl-1,2-thiazole”, can undergo various chemical reactions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

科学研究应用

Antiviral Agents

Thiazole derivatives have been reported to possess antiviral activities. For instance, 1,2,3-triazolyl nucleoside analogs with a thiazole component have shown antiviral activity against the influenza A virus .

Antifungal Applications

Thiazoles have also been synthesized for antifungal purposes. Compounds such as 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides have been screened for their effectiveness against fungal infections .

Drug Discovery

The unique structure of thiazoles makes them valuable in drug discovery. They are used in the synthesis of compounds with potential therapeutic effects .

Organic Synthesis

In organic chemistry, thiazoles serve as building blocks for synthesizing various organic compounds due to their reactivity and stability .

Polymer Chemistry

Thiazoles are utilized in polymer chemistry to create polymers with specific properties for industrial applications .

Supramolecular Chemistry

The structural features of thiazoles enable their use in supramolecular chemistry for creating complex molecular assemblies .

Bioconjugation

Thiazoles can be used in bioconjugation processes to attach biomolecules to one another or to other materials, which is useful in biomedical research .

Fluorescent Imaging

Some thiazole derivatives are used in fluorescent imaging techniques due to their ability to emit light under certain conditions, aiding in biological and medical imaging .

未来方向

Thiazoles and their derivatives, including “5-ethynyl-1,2-thiazole”, have gained considerable attention due to their broad applications in different fields and their significant biological activities . Therefore, researchers are actively engaged in designing new biologically active thiazole derivatives . This suggests that “5-ethynyl-1,2-thiazole” and similar compounds may have promising future applications in various fields, including medicine and industry .

作用机制

Target of Action

5-Ethynyl-1,2-thiazole is a derivative of the thiazole group, which has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with a variety of biological targets and exert their effects.

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds can activate or inhibit various biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-ethynyl-1,2-thiazole.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1,2-thiazole involves the reaction of 2-bromo-1-ethynylbenzene with potassium thioacetate to form 5-ethynyl-2-(thioacetate)benzene, which is then cyclized with sulfur to yield the final product.", "Starting Materials": [ "2-bromo-1-ethynylbenzene", "potassium thioacetate", "sulfur" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-ethynylbenzene (1.0 g, 4.5 mmol) and potassium thioacetate (0.77 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain 5-ethynyl-2-(thioacetate)benzene as a yellow oil (yield: 90%).", "Step 7: Dissolve 5-ethynyl-2-(thioacetate)benzene (0.5 g, 2.2 mmol) in dry toluene (10 mL) under nitrogen atmosphere.", "Step 8: Add sulfur (0.5 g, 16 mmol) to the reaction mixture and heat at 150°C for 12 hours.", "Step 9: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the solution under reduced pressure to obtain 5-ethynyl-1,2-thiazole as a yellow oil (yield: 80%)." ] } | |

CAS 编号 |

1909315-97-4 |

分子式 |

C5H3NS |

分子量 |

109.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。